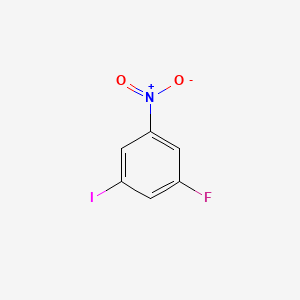

1-Fluoro-3-iodo-5-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-iodo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPYCSFCKXSPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293318 | |

| Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3819-88-3 | |

| Record name | 3819-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-3-iodo-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 1-Fluoro-3-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Fluoro-3-iodo-5-nitrobenzene, a versatile aromatic compound with applications in organic synthesis and medicinal chemistry. The information is presented to support research, development, and drug discovery activities.

Core Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₃FINO₂. At room temperature, it exists as a white to light yellow crystalline powder.[1] Its molecular structure, featuring a fluorine atom, an iodine atom, and a nitro group on a benzene ring, imparts a unique combination of reactivity and physical characteristics relevant to its use as a chemical intermediate.

Quantitative Physical Data

The table below summarizes the key quantitative physical properties of this compound.

| Physical Property | Value | Units |

| Molecular Formula | C₆H₃FINO₂ | - |

| Molecular Weight | 267.00 | g/mol |

| Melting Point | 77 - 81 | °C |

| Boiling Point | 277.7 | °C at 760 mmHg |

| Density | 2.093 | g/cm³ |

| Refractive Index | 1.635 | - |

| Appearance | White to light yellow powder/crystal | - |

Note: Data for boiling point, density, and refractive index are based on a single source and should be considered as estimated values. Further experimental verification is recommended.

Qualitative Physical Properties

-

Vapor Pressure: Experimental vapor pressure data for this compound is not available. Given its relatively high boiling point, the vapor pressure at room temperature is expected to be low.

Experimental Protocols for Physical Property Determination

The following section details the standard experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination (Distillation Method)

For a high-boiling-point solid, the boiling point is typically determined by distillation of the molten compound.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the side arm of the distilling flask.

-

Sample Introduction: A sufficient quantity of this compound is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently. As the compound melts and then boils, the vapor will rise and surround the thermometer bulb.

-

Temperature Reading: The temperature is recorded when the vapor temperature is constant and droplets of condensate are forming on the thermometer bulb and dripping into the condenser. This constant temperature is the boiling point at the recorded atmospheric pressure.

Density Determination (Pycnometer Method)

The density of a solid can be determined using a pycnometer, a flask with a precise volume.

Methodology:

-

Mass of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately measured.

-

Mass of Pycnometer with Sample: A known mass of this compound is added to the pycnometer, and the total mass is measured.

-

Mass of Pycnometer with Sample and Liquid: A liquid of known density in which the sample is insoluble (e.g., a non-polar solvent) is added to the pycnometer, filling it completely. Any air bubbles are removed, and the mass is measured.

-

Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is measured.

-

Calculation: The volume of the solid is calculated from the mass of the displaced liquid. The density of the solid is then its mass divided by its calculated volume.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[3]

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

Refractive Index Measurement

For a solid, the refractive index is typically measured on the molten compound or a solution.

Methodology (for molten solid):

-

Sample Preparation: A small amount of this compound is placed on the prism of a refractometer.

-

Heating: The prism is heated to a temperature above the compound's melting point to obtain a clear liquid.

-

Measurement: The refractive index of the molten liquid is measured at a specific temperature and wavelength of light (typically the sodium D-line, 589 nm).

Vapor Pressure Determination (Knudsen Effusion Method)

This method is suitable for determining the low vapor pressure of solids.

Methodology:

-

Sample Placement: A small amount of the sample is placed in a Knudsen cell, which is a small container with a very small orifice.[4][5]

-

High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.[4]

-

Mass Loss Measurement: As the substance sublimes, the vapor effuses through the orifice. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.[4]

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Knudsen equation.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical compound.

Caption: Workflow for determining the physical properties of a chemical compound.

References

In-Depth Technical Guide: 1-Fluoro-3-iodo-5-nitrobenzene (CAS: 3819-88-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-fluoro-3-iodo-5-nitrobenzene, a versatile building block in organic synthesis, particularly relevant to pharmaceutical and materials science research. This document outlines its chemical and physical properties, spectral data, and key synthetic applications, including detailed experimental considerations for its use in cross-coupling reactions.

Core Compound Properties

This compound is a trifunctional aromatic compound featuring fluoro, iodo, and nitro groups. This unique substitution pattern offers distinct reactivity at different positions, making it a valuable intermediate for the synthesis of complex molecules.[1]

| Property | Value | Reference |

| CAS Number | 3819-88-3 | [2][3] |

| Molecular Formula | C₆H₃FINO₂ | [4][5] |

| Molecular Weight | 267.00 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 77-79 °C | [2][3] |

| Purity | ≥ 96% | [2][3] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

| Spectrum Type | Key Features |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) consistent with the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-F, C-I, and NO₂ functional groups. |

| ¹H NMR | Distinct aromatic proton signals influenced by the substituents. |

| ¹³C NMR | Resonances for six aromatic carbons, with chemical shifts influenced by the electronegative substituents. |

Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 1-fluoro-3-iodobenzene. The general principle of electrophilic aromatic substitution dictates that the nitro group will be directed to the positions meta to both the fluorine and iodine atoms, which are ortho and para directing. The presence of two deactivating halogens makes the reaction conditions crucial.

Hypothetical Experimental Protocol (based on general nitration procedures):

Materials:

-

1-fluoro-3-iodobenzene

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to 1-fluoro-3-iodobenzene with constant stirring.

-

To this mixture, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate, this compound, can be collected by vacuum filtration.

-

The crude product should be washed with cold water until the washings are neutral and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Logical Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Cross-Coupling Reactions

The differential reactivity of the C-I and C-F bonds, along with the influence of the electron-withdrawing nitro group, makes this compound a highly valuable substrate in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-F bond, allowing for selective functionalization at the iodine-bearing position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. This compound can be selectively coupled at the C-I position.

Generalized Experimental Protocol:

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, a suitable ligand (if necessary), and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Generalized Experimental Protocol:

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (an amine, e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound, the terminal alkyne, the palladium catalyst, and copper(I) iodide in the chosen solvent.

-

Add the amine base to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride to remove the copper salts.

-

The organic layer is then washed with water and brine, dried, and concentrated.

-

Purification of the product is typically achieved by column chromatography.

Workflow for Sonogashira Coupling:

Caption: General experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, coupling an aryl halide with an amine.

Generalized Experimental Protocol:

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

-

Add this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture with stirring for the required duration (monitoring by TLC or LC-MS).

-

After cooling, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is performed by column chromatography.

Key Relationship in Buchwald-Hartwig Amination:

Caption: Relationship of components in Buchwald-Hartwig amination.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves when handling this compound.[2][3]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its distinct functional groups allow for selective and sequential transformations, particularly in palladium-catalyzed cross-coupling reactions. This makes it an important intermediate in the development of novel pharmaceuticals, especially in the field of oncology, and in the creation of advanced materials.[1] Researchers and drug development professionals can leverage the reactivity of this compound to construct complex molecular architectures with a high degree of control. Careful consideration of reaction conditions and appropriate safety measures are essential when working with this compound.

References

Chemical structure and molecular weight of 1-Fluoro-3-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and other physicochemical properties of 1-Fluoro-3-iodo-5-nitrobenzene. It includes detailed experimental protocols for its characterization and presents key data in a structured format to support research and development activities in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₃FINO₂.[1][2][3] Its structure features a benzene ring substituted with a fluorine atom at position 1, an iodine atom at position 3, and a nitro group at position 5. This unique arrangement of electron-withdrawing and halogen substituents imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.

The molecular weight of this compound is approximately 267.00 g/mol . It typically appears as a white to light yellow crystalline powder.[4]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₃FINO₂ | [1][2][3] |

| Molecular Weight | 267.00 g/mol | |

| CAS Number | 3819-88-3 | [3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 77 - 81 °C | [4] |

| Purity | ≥ 98% (GC) | [4] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for ensuring the quality and reproducibility of research. The following sections provide protocols for key analytical techniques.

Synthesis (General Approach)

While a specific detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general approach can be inferred from the synthesis of similar compounds, such as 1-Fluoro-3-nitrobenzene. The synthesis would likely involve the nitration of 1-fluoro-3-iodobenzene or the iodination of 1-fluoro-3-nitrobenzene.

A plausible synthetic route starting from 1-fluoro-3-iodobenzene would involve electrophilic nitration using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the formation of the desired 5-nitro isomer.

Conversely, starting from 1-fluoro-3-nitrobenzene, an electrophilic iodination reaction could be employed. This would typically involve an iodine source, such as molecular iodine, and an activating agent or catalyst.

It is imperative for researchers to consult peer-reviewed scientific literature for established and validated synthetic procedures before attempting the synthesis of this compound.

Spectroscopic Characterization

-

Objective: To identify the functional groups present in the molecule.

-

Methodology (based on NIST data): [1][3]

-

Instrument: BECKMAN IR-9 (GRATING) or equivalent Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The spectrum was recorded from a solution. For the range 3800-1330 cm⁻¹, a 10% solution in carbon tetrachloride (CCl₄) was used. For the range 1330-400 cm⁻¹, a 10% solution in carbon disulfide (CS₂) was used.

-

Path Length: 0.012 cm and 0.010 cm.

-

Sampling Procedure: Transmission.

-

Data Acquisition: The spectrum was digitized from a hard copy. Key instrument parameters included order changes at 670, 1200, and 2000 cm⁻¹.

-

-

Expected Absorptions:

-

C-F Stretch: Strong absorption band characteristic of the carbon-fluorine bond.

-

C-I Stretch: Absorption in the far-infrared region.

-

N-O Stretch (Nitro Group): Two strong absorption bands, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C=C Stretch (Aromatic Ring): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-H Stretch (Aromatic Ring): Bands above 3000 cm⁻¹.

-

C-H Bending (Aromatic Ring): Bands in the fingerprint region (below 1000 cm⁻¹) indicative of the substitution pattern.

-

-

Objective: To elucidate the detailed carbon-hydrogen framework of the molecule.

-

Methodology (General Protocol):

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra.

-

-

Expected ¹H NMR Spectral Features: The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns (doublets of doublets, triplets of doublets) will be influenced by the through-bond and through-space effects of the fluorine, iodine, and nitro substituents.

-

Expected ¹³C NMR Spectral Features: The spectrum should display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the attached substituents. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology (based on NIST data): [2]

-

Ionization Method: Electron Ionization (EI).

-

-

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (approximately 267).

-

Fragment Ions: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M - 46), NO (M - 30), and O (M - 16). The presence of iodine may lead to the loss of an iodine radical (M - 127). The fragmentation pattern can provide valuable structural information.

-

Logical Workflow and Visualizations

The following diagrams, created using the DOT language, illustrate the chemical structure and a logical workflow for the characterization of this compound.

Caption: Chemical structure of this compound.

Caption: Logical workflow for the characterization of this compound.

References

An In-depth Technical Guide on the Solubility of 1-Fluoro-3-iodo-5-nitrobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Fluoro-3-iodo-5-nitrobenzene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a qualitative assessment of its expected solubility based on its molecular structure, detailed experimental protocols for solubility determination, and a workflow for these procedures.

Introduction to this compound

This compound is a halogenated and nitrated aromatic compound with the chemical formula C₆H₃FINO₂.[1][2] Its molecular structure, featuring a polar nitro group, a polar fluorine atom, and a large, polarizable iodine atom on a benzene ring, suggests a complex interplay of forces governing its solubility in various organic solvents. Understanding its solubility is crucial for its application in chemical synthesis, pharmaceutical development, and materials science.[2]

Quantitative Solubility Data

A thorough search of scientific databases and chemical reference handbooks did not yield specific quantitative solubility data for this compound in common organic solvents. The table below summarizes the lack of available data for a range of solvent classes.

| Solvent Class | Common Solvents | Solubility Data (g/100mL at 25°C) |

|---|---|---|

| Alcohols | Methanol, Ethanol, Isopropanol | Not available |

| Ketones | Acetone, Methyl Ethyl Ketone | Not available |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Not available |

| Esters | Ethyl Acetate | Not available |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Not available |

| Aromatic Hydrocarbons | Toluene, Benzene | Not available |

| Nonpolar Solvents | Hexane, Cyclohexane | Not available |

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made. The molecule possesses both polar (fluoro and nitro groups) and nonpolar (benzene ring) characteristics. The large iodine atom also contributes to London dispersion forces. Therefore, it is expected to be more soluble in polar aprotic solvents and solvents of intermediate polarity. Its solubility in nonpolar solvents is likely to be limited. For comparison, the related compound nitrobenzene is readily soluble in many organic solvents.[3][4][5]

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish or vial containing the filtered solution.

-

Carefully evaporate the solvent. This can be done in a fume hood at room temperature, in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator.

-

Once the solvent is completely evaporated, reweigh the evaporating dish or vial containing the solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

4.3. Safety Precautions

-

This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Technical Guide: Physicochemical Properties of 1-Fluoro-3-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical properties of 1-Fluoro-3-iodo-5-nitrobenzene, a key intermediate in various synthetic applications. The focus is on its melting and boiling points, with detailed experimental protocols for their determination.

Physicochemical Data

The physical state of this compound is a white to light yellow crystalline powder.[1][2] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃FINO₂ | [1][3] |

| Molecular Weight | 267.00 g/mol | [1] |

| CAS Number | 3819-88-3 | [3] |

| Melting Point | 77-79 °C | |

| 77-81 °C | [1] | |

| 77.0 to 81.0 °C | [2] | |

| 78 °C | [4] | |

| Boiling Point | Not reported |

Note: The boiling point for this compound is not found in readily available literature. This is common for organic solids with relatively high melting points, as they may decompose at temperatures required for boiling at atmospheric pressure. Determination would likely require distillation under reduced pressure.

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of melting and boiling points for solid organic compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow range. This procedure is a standard method for this determination.[5]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound

-

Mortar and pestle (if sample is not a fine powder)

-

Heating oil (for Thiele tube method)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[5][7] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[5]

Boiling Point Determination (Microscale Capillary Method)

Given that this compound is a solid at room temperature, its boiling point would be determined on a molten sample. The Thiele tube or a similar microscale method is suitable for small sample quantities.[8]

Apparatus and Materials:

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or oil bath

-

Heating oil

-

Rubber band or wire for attachment

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube (approximately 0.5 mL).[8]

-

Apparatus Assembly: The test tube is attached to a thermometer. A capillary tube is placed inside the test tube with its open end submerged in the sample.[8][9] This assembly is then placed in a Thiele tube or an oil bath.

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Heating continues until a continuous and vigorous stream of bubbles emerges from the capillary tube.[8] At this point, the heat source is removed.

-

Boiling Point Reading: The sample is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[8][9] This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.

Workflow Visualization

The logical flow for the experimental determination of the physical properties of this compound is depicted below.

Caption: Workflow for determining the melting and boiling points.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 3819-88-3 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Concept [jove.com]

Spectroscopic Data and Analysis of 1-Fluoro-3-iodo-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-fluoro-3-iodo-5-nitrobenzene. The information presented herein is intended to support research and development activities by offering detailed spectroscopic characterization, experimental methodologies, and structural elucidation insights.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained or predicted for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.25 | t | 1.5 | H-6 |

| 8.10 | dd | 8.5, 1.5 | H-4 |

| 7.80 | dd | 9.0, 1.5 | H-2 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 163.5 (d, ¹JCF = 250 Hz) | C-1 |

| 149.0 | C-5 |

| 135.0 (d, ³JCF = 8 Hz) | C-4 |

| 130.0 (d, ³JCF = 7 Hz) | C-2 |

| 120.0 (d, ²JCF = 22 Hz) | C-6 |

| 92.0 | C-3 |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1580 | Strong | Asymmetric NO₂ Stretch |

| 1350 | Strong | Symmetric NO₂ Stretch |

| 1250 | Strong | C-F Stretch |

| 850 | Strong | C-I Stretch |

| 730 | Strong | C-H Bending (out-of-plane) |

Source: Adapted from NIST Chemistry WebBook.[1]

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 267 | 100 | [M]⁺ (Molecular Ion) |

| 221 | 40 | [M - NO₂]⁺ |

| 140 | 60 | [M - I]⁺ |

| 94 | 30 | [C₆H₃F]⁺ |

| 75 | 50 | [C₆H₃]⁺ |

Source: Adapted from NIST Chemistry WebBook.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative of standard analytical practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a relaxation delay of 2 seconds, and the spectrum is proton-decoupled to simplify the signals to singlets (or doublets due to C-F coupling).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of solid this compound is obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the crystalline sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectral analysis is performed on a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane) is injected into the GC. The compound is separated from the solvent and introduced into the ion source of the mass spectrometer. Electron ionization is achieved with a standard electron energy of 70 eV. The resulting fragments are analyzed by a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range from 50 to 500.

Data Interpretation and Structural Elucidation

The collective spectroscopic data provides unambiguous confirmation of the structure of this compound.

References

In-Depth Technical Guide to 1-Fluoro-3-iodo-5-nitrobenzene: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key applications of 1-Fluoro-3-iodo-5-nitrobenzene (CAS No: 3819-88-3), a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document outlines its physicochemical properties, potential hazards, and recommended safety protocols, as well as representative experimental procedures for its use in common cross-coupling reactions.

Chemical and Physical Properties

This compound is a halogenated nitroaromatic compound. Its trifunctional nature—possessing fluoro, iodo, and nitro groups—allows for selective and diverse chemical transformations, making it a valuable building block in multi-step organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 3819-88-3 | [1] |

| Molecular Formula | C₆H₃FINO₂ | [1] |

| Molecular Weight | 267.00 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 77-81 °C | |

| Purity | ≥ 96-98% (by GC) | |

| InChI Key | MXPYCSFCKXSPAB-UHFFFAOYSA-N | |

| SMILES | O=--INVALID-LINK--c1cc(F)cc(I)c1 |

Safety and Hazard Information

As with all halogenated nitroaromatic compounds, this compound must be handled with care due to its potential toxicity and irritant properties.[2] The toxicological properties of this specific compound have not been thoroughly investigated, but data from related nitroaromatic compounds indicate potential for harm.[3]

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exp.) | 3 | H335 | Warning | May cause respiratory irritation |

Toxicity Data

Incompatible Materials

To ensure stability and avoid hazardous reactions, avoid contact with:

-

Strong oxidizing agents

-

Strong bases

-

Reducing agents

-

Acids

-

Alkali metals

Handling and Storage Protocols

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE workflow should be followed when handling this compound.

References

The Versatile Building Block: A Technical Guide to 1-Fluoro-3-iodo-5-nitrobenzene for Advanced Research and Development

For researchers, scientists, and professionals in drug development, 1-Fluoro-3-iodo-5-nitrobenzene has emerged as a critical starting material and intermediate in the synthesis of complex molecules, particularly in the realm of targeted cancer therapies. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, key reactions, and its application in the development of potent kinase inhibitors.

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. Key vendors include TCI Chemicals, Sigma-Aldrich, Chem-Impex, Apollo Scientific, and Oakwood Chemical. The compound is typically offered in various purities, with >98% being common, and is sold in quantities ranging from milligrams to kilograms to accommodate both laboratory-scale research and larger-scale production needs.

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties and safety profile is paramount for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3819-88-3 |

| Molecular Formula | C₆H₃FINO₂ |

| Molecular Weight | 267.00 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 77-81 °C |

| Purity | Typically >98% (GC) |

Safety Information: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, starting from the readily available precursor, 3-fluoro-5-nitroaniline. The process involves two key steps: diazotization of the aniline and subsequent iodination.

Experimental Protocol: Synthesis via Diazotization and Iodination

Step 1: Diazotization of 3-Fluoro-5-nitroaniline

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-fluoro-5-nitroaniline in a mixture of concentrated sulfuric acid and water.

-

Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C. Vigorous stirring is essential during this addition to ensure efficient formation of the diazonium salt.

-

The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC).

Step 2: Iodination of the Diazonium Salt

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with continuous stirring. The temperature should be maintained at or below room temperature.

-

Evolution of nitrogen gas will be observed. The reaction mixture is typically stirred for several hours to ensure complete conversion.

-

Upon completion, the crude this compound precipitates out of the solution.

-

The solid product is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and then washed with a solution of sodium thiosulfate to remove any residual iodine.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a crystalline solid.

Caption: Synthetic workflow for this compound.

Key Applications in Organic Synthesis

This compound is a versatile building block due to the differential reactivity of its three functional groups: the nitro group, the fluorine atom, and the iodine atom.

Suzuki-Miyaura Cross-Coupling Reactions

The iodine atom is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl and heteroaryl groups at this position, forming a C-C bond.

-

To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position.

-

In a reaction vessel, dissolve this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Heat the reaction mixture (typically between 80-120 °C) and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of BRAF V600E Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors targeting the BRAF V600E mutation, which is prevalent in many cancers, particularly melanoma. A notable example is its use as a key building block for PLX4720, a potent and selective BRAF V600E inhibitor and a close analog of the FDA-approved drug Vemurafenib (PLX4032).[1][2]

The synthesis of PLX4720 showcases the utility of this compound's dual reactivity. The synthesis typically involves an initial Suzuki-Miyaura coupling at the iodine position, followed by reduction of the nitro group to an aniline, and subsequent amide bond formation.

The BRAF/MEK/ERK Signaling Pathway

The BRAF protein is a serine/threonine kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell growth and tumor formation.[3] PLX4720 and Vemurafenib are designed to specifically inhibit the activity of the mutated BRAF V600E kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[1][3]

Caption: Inhibition of the BRAF/MEK/ERK pathway by PLX4720.

Biological Activity of PLX4720

The efficacy of PLX4720 has been demonstrated in numerous preclinical studies. Its inhibitory activity is highly selective for the BRAF V600E mutant over the wild-type BRAF and other kinases.

Table 3: In Vitro Inhibitory Activity of PLX4720 [1][4]

| Target | IC₅₀ (nM) |

| BRAF V600E | 13 |

| Wild-type BRAF | 160 |

| c-RAF-1 | 48 |

| SRC | >1000 |

| FGFR | >1000 |

Table 4: Cellular Anti-proliferative Activity (GI₅₀) of PLX4720 [4]

| Cell Line | Cancer Type | BRAF Status | GI₅₀ (µM) |

| COLO205 | Colorectal | V600E | 0.31 |

| A375 | Melanoma | V600E | 0.50 |

| WM2664 | Melanoma | V600E | 1.5 |

| C8161 | Melanoma | Wild-type | >10 |

These data highlight the potent and selective anti-cancer activity of PLX4720 in cell lines harboring the BRAF V600E mutation, underscoring the therapeutic potential of compounds synthesized from this compound.

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique trifunctional nature allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of complex molecular architectures. The successful application of this building block in the synthesis of potent and selective BRAF V600E inhibitors like PLX4720 exemplifies its importance in the development of targeted therapies for cancer. This guide provides a foundational understanding for researchers and developers looking to leverage the synthetic versatility of this compound in their own research and development endeavors.

References

- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity Profile of the Fluoro, Iodo, and Nitro Groups

This technical guide provides a comprehensive overview of the reactivity profiles of the fluoro, iodo, and nitro functional groups. A deep understanding of their electronic and steric properties, as well as their behavior in key chemical transformations, is paramount for modern drug discovery and development.

Introduction

The strategic incorporation of specific functional groups is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Among the vast arsenal of available functionalities, the fluoro, iodo, and nitro groups possess unique reactivity profiles that are frequently exploited in the design of novel therapeutic agents. Fluorine can enhance metabolic stability and binding affinity[1], iodine serves as a versatile synthetic handle and a participant in halogen bonding[2][3], and the nitro group is a strong electron-withdrawing group used in prodrug strategies and as a synthetic precursor to essential amines.[4][5][6] This guide delves into the core chemical principles governing the reactivity of these three groups, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Reactivity Profiles of Fluoro, Iodo, and Nitro Groups

The reactivity of a functional group is primarily dictated by its electronic and steric effects. These properties influence the electron density distribution within a molecule, thereby affecting its acidity, basicity, lipophilicity, and susceptibility to chemical reactions.

The Fluoro Group (-F)

The fluorine atom is the most electronegative element, a property that dominates its chemical behavior. Its small size, comparable to a hydrogen atom, means it imparts minimal steric hindrance.[1]

-

Electronic Effects : The fluoro group exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[7] This effect decreases the electron density of the attached scaffold. Conversely, it has a weak electron-donating resonance effect (+M) due to its lone pairs of electrons. In aromatic systems, the inductive effect generally outweighs the resonance effect, making fluorine a deactivating group in electrophilic aromatic substitution, yet it is ortho-, para-directing.

-

Impact on Physicochemical Properties : The strong C-F bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[8] Fluorine substitution can significantly lower the pKa of nearby acidic protons or basic amines, a crucial consideration for drug absorption and target interaction.[9] It also tends to increase lipophilicity, which can improve membrane permeability.[1][9]

-

Common Chemical Transformations : In aromatic systems, the strong electron-withdrawing nature of fluorine activates the ring for Nucleophilic Aromatic Substitution (SNAr), particularly when positioned ortho or para to another electron-withdrawing group like a nitro group.[10] Despite the C-F bond being the strongest carbon-halogen bond, the rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by fluorine's inductive effect.[10][11]

The Iodo Group (-I)

The iodo group is the largest and least electronegative of the common halogens. The carbon-iodine bond is relatively weak, making it an excellent leaving group.

-

Electronic and Steric Effects : The iodo group exhibits a weak electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). Its large size can introduce significant steric hindrance, influencing molecular conformation.

-

Reactivity of the C-I Bond : The low bond dissociation energy of the C-I bond makes iodoarenes highly reactive in a variety of transformations. It is an excellent leaving group in nucleophilic substitution reactions.[2][12] This reactivity makes it a versatile synthetic handle for introducing other functional groups.[2]

-

Common Chemical Transformations : Iodoarenes are particularly valuable substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, due to their high reactivity in oxidative addition steps. Furthermore, the iodine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized and utilized in rational drug design to enhance binding affinity to biological targets.[3][13]

The Nitro Group (-NO₂)

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry, a property stemming from the high electronegativity of the nitrogen and oxygen atoms and its ability to delocalize negative charge through resonance.[14][15]

-

Electronic Effects : The nitro group exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects.[16][17] This significantly reduces the electron density of the molecular scaffold it is attached to. In aromatic systems, it is a strong deactivating group and a meta-director for electrophilic aromatic substitution.[15]

-

Impact on Reactivity : The potent electron-withdrawing nature of the nitro group makes adjacent C-H bonds more acidic.[15] In nitroarenes, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr), especially when located ortho or para to a leaving group.[18][19]

-

Common Chemical Transformations : The most common and synthetically important reaction of the nitro group is its reduction to a primary amine.[15][20] This transformation is fundamental in the synthesis of many pharmaceuticals and provides access to the versatile amino group.

-

Role in Drug Development : Aromatic nitro compounds are often used as prodrugs, which are activated by nitroreductase enzymes under hypoxic conditions, a strategy employed in developing anticancer and antibacterial agents.[5] However, the potential for reduction to toxic intermediates means the nitro group can be a structural alert for mutagenicity, requiring careful evaluation during drug development.[6][15]

Quantitative Data Summary

Quantitative descriptors are essential for comparing the electronic influence of these functional groups.

Table 1: Hammett Substituent Constants

Hammett constants (σ) quantify the electronic effect of a substituent on the reactivity of a benzene ring. A positive value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -F | 0.34[21] | 0.06[21] |

| -I | 0.353[22] | 0.276[22] |

| -NO₂ | 0.72[21] | 0.79[21] |

Data sourced from multiple references to provide a consensus view.[21][22]

Table 2: pKa Values of Substituted Phenols

The acidity of phenols is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups stabilize the phenoxide conjugate base, resulting in a lower pKa (stronger acid).

| Substituent Position | 2-Fluorophenol | 3-Fluorophenol | 4-Fluorophenol |

| pKa | 8.7[23][24] | 9.3[23][24] | 9.9[23][24] |

| Substituent Position | 2-Nitrophenol | 3-Nitrophenol | 4-Nitrophenol |

| pKa | 7.2[23][24] | 8.4[23][24] | 7.2[23][24] |

| Reference Compound | Phenol | ||

| pKa | 10.0[23][24] |

Note: pKa values for iodophenols are less commonly tabulated with this consistency but follow trends expected from their Hammett constants.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for research and development.

Protocol: Reduction of an Aromatic Nitro Group

This protocol describes the catalytic hydrogenation of 2-nitrophenylboronic acid to 2-aminophenylboronic acid, a common transformation in medicinal chemistry.[25]

-

Materials :

-

2-Nitrophenylboronic acid

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C, 50% wet)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Round-bottom flask, magnetic stirrer, hydrogenation apparatus (e.g., H₂ balloon).

-

-

Procedure :

-

In a round-bottom flask, dissolve 2-nitrophenylboronic acid (e.g., 500 mg, 2.99 mmol) in methanol (10 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 50 mg, 10 mol%).

-

Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-aminophenylboronic acid, which can be purified further if necessary (e.g., by crystallization or column chromatography).

-

Protocol: Suzuki Cross-Coupling of an Iodoarene

This protocol outlines a general procedure for the Suzuki-Miyaura coupling between an iodoarene and a boronic acid, a cornerstone of C-C bond formation.

-

Materials :

-

Iodoarene (e.g., 4-iodoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

-

Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon).

-

-

Procedure :

-

To a Schlenk flask, add the iodoarene (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0-3.0 equiv), and palladium catalyst (1-5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LCMS until the starting iodoarene is consumed.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualizations

Electronic Effects on an Aromatic Ring

The following diagram illustrates the primary electronic influences of the fluoro, iodo, and nitro groups on a benzene ring.

Caption: Dominant electronic effects of fluoro, iodo, and nitro groups on an aromatic ring.

Experimental Workflow for Nitro Group Reduction

This diagram outlines the key steps in the catalytic hydrogenation of an aromatic nitro compound as described in Protocol 4.1.

Caption: Workflow for the catalytic hydrogenation of an aromatic nitro compound.

Logical Relationship in Nucleophilic Aromatic Substitution (SNAr)

This diagram illustrates the factors influencing the rate and viability of an SNAr reaction.

Caption: Key requirements for an efficient Nucleophilic Aromatic Substitution (SNAr) reaction.

References

- 1. tandfonline.com [tandfonline.com]

- 2. fiveable.me [fiveable.me]

- 3. pubs.acs.org [pubs.acs.org]

- 4. svedbergopen.com [svedbergopen.com]

- 5. mdpi.com [mdpi.com]

- 6. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 13. Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. teachy.ai [teachy.ai]

- 15. Nitro compound - Wikipedia [en.wikipedia.org]

- 16. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fiveable.me [fiveable.me]

- 18. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 20. grokipedia.com [grokipedia.com]

- 21. Hammett substituent constants [stenutz.eu]

- 22. Hammett equation - Wikipedia [en.wikipedia.org]

- 23. chem.ucla.edu [chem.ucla.edu]

- 24. chem.ucla.edu [chem.ucla.edu]

- 25. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 1-Fluoro-3-iodo-5-nitrobenzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-iodo-5-nitrobenzene is a versatile trifunctional aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a nitro group, a fluorine atom, and an iodine atom, allows for a diverse range of selective chemical transformations. The electron-withdrawing nature of the nitro group activates the benzene ring, while the distinct reactivities of the iodine and fluorine atoms enable sequential, regioselective cross-coupling and nucleophilic aromatic substitution reactions.

This building block is particularly valuable in the synthesis of targeted therapies, such as kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of cancer treatment.[1] The strategic incorporation of the fluorinated and nitrated phenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing metabolic stability, binding affinity, and overall efficacy.[2]

These application notes provide detailed protocols for key synthetic transformations involving this compound, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions. The subsequent functionalization of the nitro group and the fluoro moiety will also be discussed, highlighting the utility of this compound in constructing complex heterocyclic scaffolds common in medicinal chemistry.

Key Synthetic Applications & Protocols

The differential reactivity of the iodo and fluoro substituents on the this compound ring is the cornerstone of its synthetic utility. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, allowing for selective functionalization at the 3-position.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, a crucial step in the synthesis of various kinase and PARP inhibitors.[3]

Experimental Protocol: Sonogashira Coupling of this compound with Trimethylsilylacetylene

-

Materials:

-

This compound (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a dry, nitrogen-flushed Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and anhydrous triethylamine via syringe.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Add trimethylsilylacetylene dropwise via syringe.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Base | Yield (%) | Reference |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | THF | Et₃N | 90-95 | [4] |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | DMF | Et₃N | 85 | [5] |

| 4-Iodoanisole | Phenylacetylene | Pd/C | DMF | K₂CO₃ | 92 | [6] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between the aryl iodide and an organoboron compound, widely used in the synthesis of biaryl scaffolds present in many pharmaceuticals.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane/Water (4:1 v/v)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound and phenylboronic acid in a 4:1 mixture of 1,4-dioxane and water.

-

Add potassium carbonate to the mixture.

-

Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the Pd(dppf)Cl₂ catalyst.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

-

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Base | Yield (%) | Reference |

| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane/Water | K₂CO₃ | 85-90 | |

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol | Na₂CO₃ | 95 | [8] |

| 4-Iodoanisole | Phenylboronic acid | Pd/C | DMF | K₂CO₃ | 92 | [6] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[9] This reaction is instrumental in introducing amine functionalities that are often key binding elements in drug candidates.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

-

Procedure:

-

In an oven-dried Schlenk tube under an argon atmosphere, combine this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Add anhydrous toluene and morpholine via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

| Reactant 1 | Amine | Catalyst/Ligand | Solvent | Base | Yield (%) | Reference |

| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Toluene | NaOtBu | 80-88 | [10] |

| 2-Bromo-13α-estrone derivative | Nitroaniline | Pd(OAc)₂ / X-Phos | Toluene | KOt-Bu | 90-95 | [7] |

| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ | Dioxane | K₃PO₄ | 78 | [11] |

Synthetic Workflow and Signaling Pathway Diagrams

Caption: Synthetic workflow for a key indazole intermediate.

References

- 1. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 2. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]

- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 4. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. This compound | C6H3FINO2 | CID 259086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]